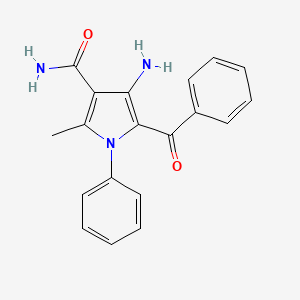![molecular formula C19H23N3O B5683870 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is a chemical compound that belongs to the class of azaspiro compounds. It has been found to have potential applications in scientific research due to its unique chemical structure and properties. The purpose of 5]decan-3-one.
Mecanismo De Acción
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors, leading to the modulation of various biochemical pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is its unique chemical structure, which makes it a promising candidate for drug discovery. It has also been found to have a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, its synthesis method can be complex, and the compound may have limited solubility in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of its mechanism of action, which can provide insights into its potential applications in drug discovery. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-azaspiro[4.5]decan-3-one in the presence of a base and a solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug discovery.
Propiedades
IUPAC Name |
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-17(21-16-8-4-3-7-15(16)20-14)12-22-13-19(11-18(22)23)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSRPJZAWGRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC4(CCCCC4)CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylquinoxalin-2-YL)methyl]-2-azaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
methanone](/img/structure/B5683839.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)